molecular formula C21H23ClN6O B12907543 5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one CAS No. 6954-15-0

5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one

Cat. No.: B12907543
CAS No.: 6954-15-0
M. Wt: 410.9 g/mol
InChI Key: HEJHLLZNNDMCKQ-UHFFFAOYSA-N
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Description

5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a bis(dimethylamino)phenyl group and a chloropyridazinone moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloropyridazin-3(2H)-one with bis(4-(dimethylamino)phenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one is unique due to its combination of a pyridazine ring, a bis(dimethylamino)phenyl group, and a chloropyridazinone moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

6954-15-0

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

IUPAC Name

4-[2-[bis[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C21H23ClN6O/c1-27(2)16-9-5-14(6-10-16)20(15-7-11-17(12-8-15)28(3)4)25-24-18-13-23-26-21(29)19(18)22/h5-13H,1-4H3,(H2,24,26,29)

InChI Key

HEJHLLZNNDMCKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC2=C(C(=O)NN=C2)Cl)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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